molecular formula C9H11ClOZn B3258813 2-Ethoxybenzylzinc chloride CAS No. 308796-28-3

2-Ethoxybenzylzinc chloride

Cat. No.: B3258813
CAS No.: 308796-28-3
M. Wt: 236 g/mol
InChI Key: YCKZPPSWLRTWAN-UHFFFAOYSA-M
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Description

2-Ethoxybenzylzinc chloride is an organometallic compound that belongs to the class of zinc organometallics. It is widely used as a reagent in organic synthesis due to its ability to undergo nucleophilic addition reactions. The compound has a molecular formula of C9H11ClOZn and a molecular weight of 236.03 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxybenzylzinc chloride is typically prepared by the reaction of 2-ethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often supplied as a solution in THF at a concentration of 0.5 M .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzylzinc chloride undergoes various types of reactions, including:

    Nucleophilic Addition: It can add to electrophilic centers in organic molecules.

    Substitution Reactions: It can participate in substitution reactions where the ethoxybenzyl group is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as carbonyl compounds, alkyl halides, and aryl halides. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the organozinc reagent .

Major Products Formed

The major products formed from reactions involving this compound depend on the nature of the electrophile. For example, reactions with carbonyl compounds can yield secondary or tertiary alcohols, while reactions with alkyl halides can produce substituted benzyl derivatives .

Scientific Research Applications

2-Ethoxybenzylzinc chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials with specific properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism by which 2-ethoxybenzylzinc chloride exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzylzinc chloride
  • 2-Propoxybenzylzinc chloride
  • 2-Butoxybenzylzinc chloride

Uniqueness

2-Ethoxybenzylzinc chloride is unique due to its specific ethoxy substituent, which can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

chlorozinc(1+);1-ethoxy-2-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKZPPSWLRTWAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1[CH2-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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